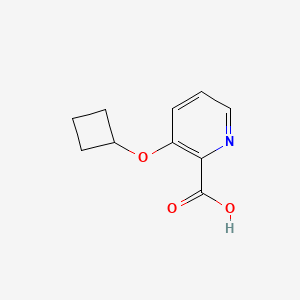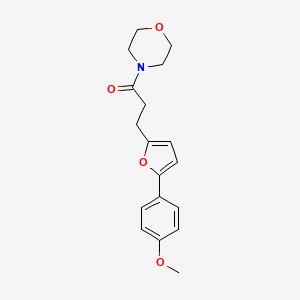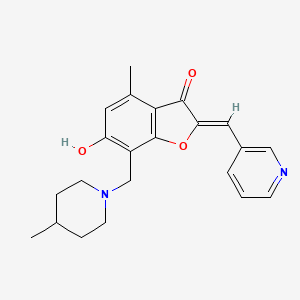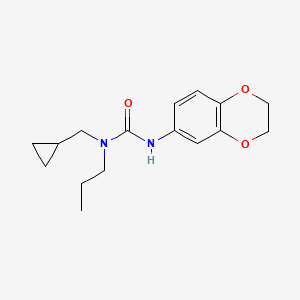
3-Cyclobutoxypyridine-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activity and Complex Formation
The incorporation of carboxylic acid functionalities into 2,2′-bipyridine impacts biological activities such as DNA/protein binding, antioxidant activity, and cytotoxicity. Research involving ruthenium(II) complexes synthesized with bipyridine and bipyridine dicarboxylic acids demonstrated their binding to CT-DNA via groove binding and to bovine serum albumin (BSA) through static quenching mode. These complexes exhibited significant antioxidant properties and cytotoxic specificity towards cancer cells, highlighting the potential for therapeutic applications (Kamatchi et al., 2017).
Photophysics and Proton Transfer
An ab initio study on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid (a closely related compound) revealed the role of the carboxylic group in proton transmission, emphasizing the significance of conical intersections in photophysics. This study underscores the intricate mechanisms governing the excited states of such molecules, offering insights into their photophysical properties (Rode & Sobolewski, 2012).
Synthesis and Medicinal Chemistry
Research into synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction highlights the application of 3-Cyclobutoxypyridine-2-carboxylic acid derivatives in medicinal and biological sciences. This approach exemplifies the combinatorial chemistry techniques in developing compounds with potential therapeutic benefits (Marandi, 2018).
Metal Complexes and Insulin-Mimetic Activities
Metal complexes of 3-hydroxypyridine-2-carboxylic acid have been synthesized and characterized, showing insulin-mimetic activity. Such complexes offer a promising avenue for diabetes treatment by mimicking insulin's action, potentially addressing insulin resistance issues (Nakai et al., 2005).
Hydrogen Bonding and Supramolecular Chemistry
Studies on cocrystals involving cyclohexanetricarboxylic acid and bipyridine derivatives demonstrate the importance of acid-pyridine hydrogen bonding in forming neutral and ionic complexes. These findings contribute to the understanding of supramolecular architectures and their potential in designing new materials with tailored properties (Bhogala & Nangia, 2003).
Safety and Hazards
According to the safety data sheet, 3-Cyclobutoxypyridine-2-carboxylic acid should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical advice should be sought .
Orientations Futures
While specific future directions for 3-Cyclobutoxypyridine-2-carboxylic acid are not found in the search results, there are ongoing researches on the catalytic decarboxylative transformations of carboxylic acids and the direct deoxygenative borylation of carboxylic acids , which could potentially open up new possibilities for this compound.
Propriétés
IUPAC Name |
3-cyclobutyloxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)9-8(5-2-6-11-9)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYULAJSLCCEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)


![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)
![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)
![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
